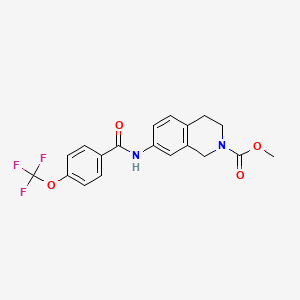

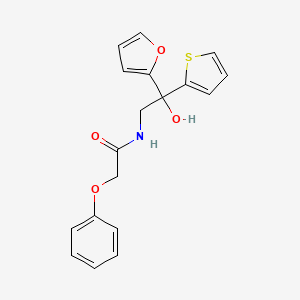

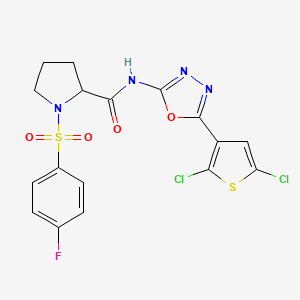

methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H17F3N2O4 and its molecular weight is 394.35. The purity is usually 95%.

BenchChem offers high-quality methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate,” also known as “methyl 7-[[4-(trifluoromethoxy)benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate.”

Pharmaceutical Applications

This compound has shown potential in pharmaceutical research due to its structural properties. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents. Research has indicated that compounds with similar structures can act as inhibitors for various enzymes and receptors, making them candidates for drug development in treating diseases such as cancer, inflammation, and neurological disorders .

Antibacterial and Antifungal Agents

The presence of the trifluoromethoxy group in the compound enhances its lipophilicity, which can improve its ability to penetrate bacterial cell walls. Studies have shown that similar compounds exhibit significant antibacterial and antifungal activities, making them useful in developing new antimicrobial agents . This could be particularly valuable in addressing antibiotic-resistant bacterial strains.

Chemical Synthesis and Catalysis

In organic chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and cyclization reactions. This makes it a valuable tool in the synthesis of other fluorinated compounds, which are often used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound’s potential as a scaffold for drug design is significant. Medicinal chemists can modify its structure to create derivatives with enhanced biological activity and selectivity. This approach can lead to the discovery of new drugs with improved efficacy and safety profiles.

Recent advances in new trifluoromethoxylation reagents Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides Mechanical, optical and antioxidant properties of 7-Hydroxy-4-methyl coumarin doped polyvinyl alcohol/oxidized maize starch blend films : Recent advances in new trifluoromethoxylation reagents : Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides : Mechanical, optical and antioxidant properties of 7-Hydroxy-4-methyl coumarin doped polyvinyl alcohol/oxidized maize starch blend films : Recent advances in new trifluoromethoxylation reagents : Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides

properties

IUPAC Name |

methyl 7-[[4-(trifluoromethoxy)benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O4/c1-27-18(26)24-9-8-12-2-5-15(10-14(12)11-24)23-17(25)13-3-6-16(7-4-13)28-19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXJMTOQEARVQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

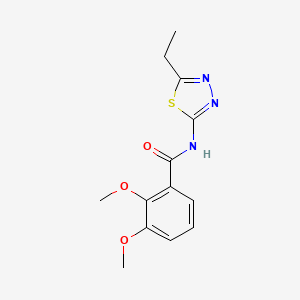

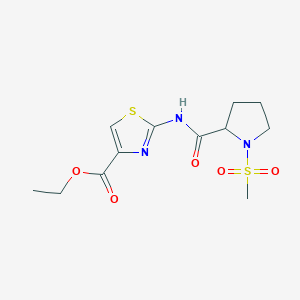

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2395324.png)

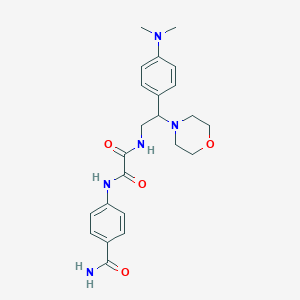

![N-(4-methoxybenzyl)-6-[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2395335.png)

![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)

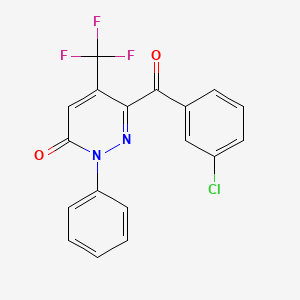

![N-[(2-chlorophenyl)methyl]-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide](/img/structure/B2395343.png)